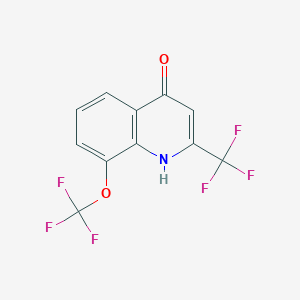

8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Vue d'ensemble

Description

8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is a useful research compound. Its molecular formula is C11H5F6NO2 and its molecular weight is 297.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >44.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, with the CAS number 306935-26-2, is a fluorinated quinoline derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of trifluoromethoxy and trifluoromethyl groups, which are known to enhance biological activity and metabolic stability. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is . The structural features include:

- Trifluoromethoxy group : Enhances lipophilicity and metabolic stability.

- Trifluoromethyl group : Contributes to increased potency and selectivity in biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that quinoline-derived trifluoromethyl alcohols, related to this compound, were effective growth inhibitors in a zebrafish embryo model. Specifically, compounds with similar structures showed promising results in inhibiting cancer cell proliferation with low cytotoxicity levels .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | LC50 (μM) | Activity Type |

|---|---|---|

| Compound 1 | 14.14 | In vitro cytotoxicity |

| Compound 2 | <10 | Anticancer activity |

| Compound 3 | <5 | Apoptotic effects |

The mechanism of action for this compound involves interaction with specific molecular targets within cancer cells. The trifluorinated groups enhance binding affinity to these targets, leading to inhibition of critical pathways involved in cell proliferation and survival. Studies have shown that similar compounds can inhibit enzymes involved in cancer progression, such as topoisomerases and kinases .

Case Studies

- Zebrafish Model Study : A study utilized a zebrafish embryo model to assess the toxicity and anticancer efficacy of quinoline derivatives. The findings indicated that certain derivatives exhibited potent growth inhibition with minimal toxicity, suggesting potential therapeutic applications for fluorinated quinolines .

- Antiviral Activity : Related compounds have demonstrated antiviral properties against Zika virus (ZIKV). The structural modifications in quinoline derivatives have been linked to enhanced antiviral activity, suggesting that similar mechanisms may be at play for this compound .

Applications De Recherche Scientifique

Medicinal Chemistry

8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol has shown promise in various therapeutic areas:

- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines such as HeLa and PC3. For instance, one derivative demonstrated an IC50 value of 0.49 µM against PC3 cells, indicating potent anti-proliferative activity .

- Antiviral Activity : Preliminary studies suggest efficacy against viruses like influenza and herpes simplex virus. Some derivatives have shown IC50 values in the nanomolar range, highlighting their potential as antiviral agents .

- Antimalarial Activity : The compound's derivatives have been tested for their ability to inhibit the growth of Plasmodium falciparum, with promising results suggesting effective inhibition of parasite replication .

Agrochemicals

The compound is also utilized in the development of agrochemicals due to its biological activity against pests and pathogens. Its chemical structure allows for enhanced interaction with biological targets, making it suitable for use as an active ingredient in pesticides and herbicides .

Materials Science

In materials science, this compound is explored for its potential in developing advanced materials with unique properties. Its ability to form stable complexes with various substrates can be harnessed in creating new polymeric materials or coatings .

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxicity of several derivatives against HeLa cells, revealing that modifications at specific positions significantly enhanced their potency. Compound 5e was highlighted for its ability to induce apoptosis effectively, demonstrating the importance of structural modifications in enhancing biological activity .

Case Study 2: Antiviral Potential

In another investigation focusing on antiviral properties, derivatives were tested against H1N1 and HSV-1. Results indicated that certain compounds displayed IC50 values in the nanomolar range, suggesting high potency against these viruses .

Propriétés

IUPAC Name |

8-(trifluoromethoxy)-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F6NO2/c12-10(13,14)8-4-6(19)5-2-1-3-7(9(5)18-8)20-11(15,16)17/h1-4H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPILHDIBEBFVPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(F)(F)F)NC(=CC2=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379385 | |

| Record name | 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730931 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

306935-26-2 | |

| Record name | 8-(Trifluoromethoxy)-2-(trifluoromethyl)-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.